molecular formula C16H13ClN4OS B11573171 6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11573171
M. Wt: 344.8 g/mol
InChI Key: DXACYGGXHLITNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 5-arylfuran-2-carboxylic acids with 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride . The reaction conditions often require refluxing in a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, such as the heme moiety of cytochrome P450 enzymes . This binding can inhibit enzyme activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a furan ring with a chlorophenyl group further enhances its potential as a versatile pharmacophore.

Properties

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

6-[5-(4-chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13ClN4OS/c1-2-3-14-18-19-16-21(14)20-15(23-16)13-9-8-12(22-13)10-4-6-11(17)7-5-10/h4-9H,2-3H2,1H3

InChI Key

DXACYGGXHLITNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.